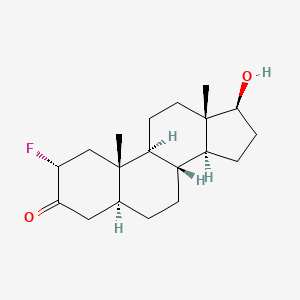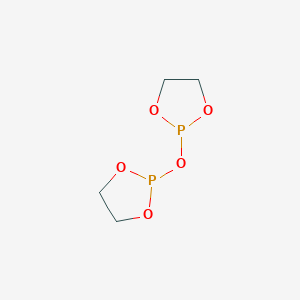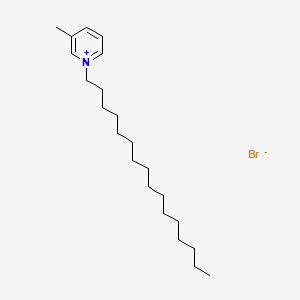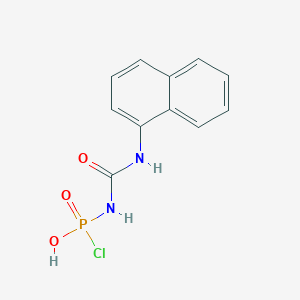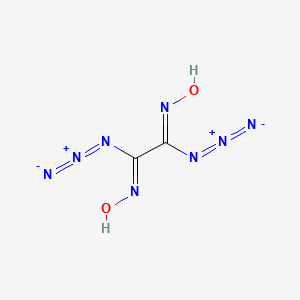
(1Z,2Z)-N,N'-dihydroxyethanediimidoyl diazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z,2Z)-N,N’-dihydroxyethanediimidoyl diazide is an organic compound characterized by the presence of two azide groups and two hydroxyl groups attached to an ethanediimidoyl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,2Z)-N,N’-dihydroxyethanediimidoyl diazide typically involves the reaction of ethanediimidoyl dichloride with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The hydroxyl groups are introduced through subsequent hydrolysis reactions.
Industrial Production Methods
Industrial production of (1Z,2Z)-N,N’-dihydroxyethanediimidoyl diazide may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with considerations for safety due to the presence of azide groups, which can be explosive under certain conditions.
Análisis De Reacciones Químicas
Types of Reactions
(1Z,2Z)-N,N’-dihydroxyethanediimidoyl diazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The azide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The azide groups can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Sodium azide in the presence of a suitable solvent like DMSO.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted imidoyl compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1Z,2Z)-N,N’-dihydroxyethanediimidoyl diazide is used as a precursor for the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of complex molecules through cycloaddition reactions.
Biology
In biological research, this compound can be used as a cross-linking agent due to its bifunctional nature. It can form stable linkages between biomolecules, aiding in the study of protein-protein interactions and other biological processes.
Medicine
In medicinal chemistry, derivatives of (1Z,2Z)-N,N’-dihydroxyethanediimidoyl diazide are explored for their potential therapeutic properties. The azide groups can be modified to introduce pharmacophores that target specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of (1Z,2Z)-N,N’-dihydroxyethanediimidoyl diazide involves its ability to undergo cycloaddition reactions, forming stable heterocyclic structures. The azide groups can react with alkynes to form triazoles, a reaction commonly known as “click chemistry.” This reaction is highly efficient and selective, making it valuable in various applications.
Comparación Con Compuestos Similares
Similar Compounds
(2Z,4E)-2,4-dienamides: These compounds also contain multiple functional groups and are used in similar applications.
1,2,3-Triazoles: Formed through cycloaddition reactions involving azides, these compounds share similar reactivity.
Imidazoles: Another class of heterocyclic compounds with similar applications in medicinal chemistry and materials science.
Uniqueness
(1Z,2Z)-N,N’-dihydroxyethanediimidoyl diazide is unique due to its combination of azide and hydroxyl groups, which provide a versatile platform for chemical modifications. Its ability to undergo multiple types of reactions makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C2H2N8O2 |
|---|---|
Peso molecular |
170.09 g/mol |
Nombre IUPAC |
(1Z,2Z)-N,N'-dihydroxyethanediimidoyl diazide |
InChI |
InChI=1S/C2H2N8O2/c3-9-5-1(7-11)2(8-12)6-10-4/h11-12H/b7-1-,8-2- |
Clave InChI |
JCTBBHGKUVTUDM-NDBDHSCESA-N |
SMILES isomérico |
C(=N\O)(\N=[N+]=[N-])/C(=N/O)/N=[N+]=[N-] |
SMILES canónico |
C(=NO)(C(=NO)N=[N+]=[N-])N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


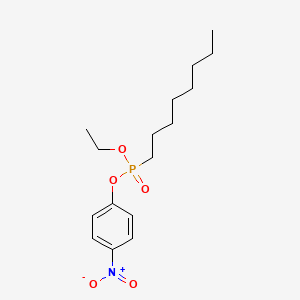
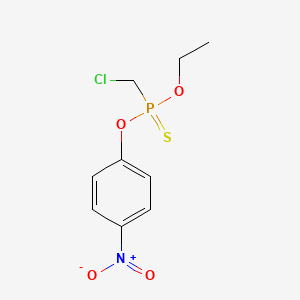
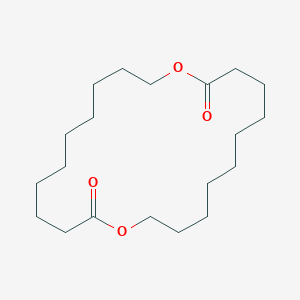
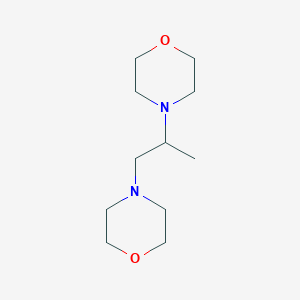
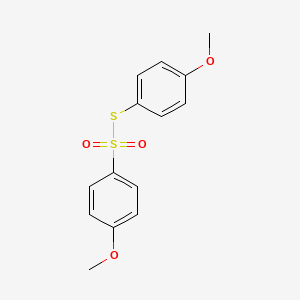
![1-[1-(4-Chlorophenyl)octadecylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14742552.png)
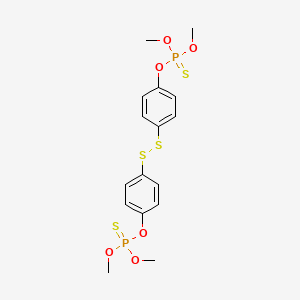
![2-[Ethyl(2-hydroxyethyl)amino]-2-phenylacetic acid](/img/structure/B14742559.png)

